1-Methyl-4-(pyridin-4-yl)pyridinium
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Overview
Description
4,4’-Bipyridinium, 1-methyl- is a quaternary ammonium compound that belongs to the family of bipyridinium salts, commonly known as viologens. These compounds are characterized by their ability to undergo reversible redox reactions, making them valuable in various scientific and industrial applications. The 1-methyl derivative of 4,4’-bipyridinium is particularly notable for its electrochemical properties and its role in the development of redox-active materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-bipyridinium, 1-methyl- typically involves the quaternization of 4,4’-bipyridine with methylating agents. One common method is the reaction of 4,4’-bipyridine with methyl iodide in an aprotic solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with a suitable counterion, such as chloride or bromide .
Industrial Production Methods
On an industrial scale, the production of 4,4’-bipyridinium, 1-methyl- can be achieved through continuous flow processes that allow for efficient quaternization and purification. The use of automated systems and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyridinium, 1-methyl- undergoes various types of chemical reactions, including:
Redox Reactions: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-visible absorption spectra.
Substitution Reactions: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents such as sodium dithionite or electrochemical methods using a suitable electrode.
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
4,4’-Bipyridinium, 1-methyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4’-bipyridinium, 1-methyl- involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it an effective mediator in electron transfer processes. In biological systems, it can interfere with the electron transport chain, leading to the production of reactive oxygen species . In industrial applications, its redox properties are harnessed for energy storage and conversion .
Comparison with Similar Compounds
Similar Compounds
Paraquat (1,1’-dimethyl-4,4’-bipyridinium): Similar in structure but with two methyl groups, widely used as a herbicide.
Diquat (1,1’-ethylene-2,2’-bipyridinium): Another bipyridinium herbicide with a different substitution pattern.
Other Viologens: Various derivatives with different alkyl or aryl groups attached to the bipyridinium core.
Uniqueness
4,4’-Bipyridinium, 1-methyl- is unique due to its specific electrochemical properties and its ability to form stable reduced species. This makes it particularly valuable in applications requiring precise control of redox states, such as in electrochromic devices and redox flow batteries .
Properties
IUPAC Name |
1-methyl-4-pyridin-4-ylpyridin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10/h2-9H,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFANLXVTHIIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N2+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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